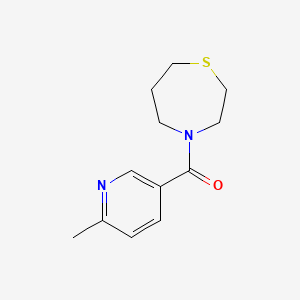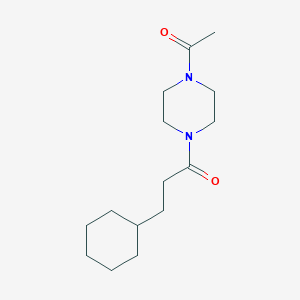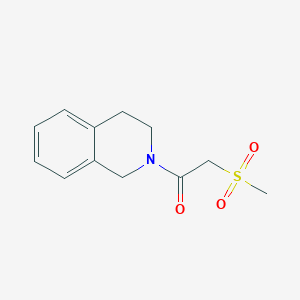
N-(1-pyridin-2-ylpiperidin-4-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-pyridin-2-ylpiperidin-4-yl)furan-2-carboxamide, also known as JNJ-54452840, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of piperidine-furan carboxamides and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(1-pyridin-2-ylpiperidin-4-yl)furan-2-carboxamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a tool compound to study the role of the sigma-1 receptor in various biological processes. The sigma-1 receptor is a transmembrane protein that has been implicated in various physiological and pathological processes, including pain, addiction, and neurodegenerative diseases. This compound has been shown to bind to the sigma-1 receptor with high affinity, making it a useful tool for studying the receptor's function.
Mecanismo De Acción
The mechanism of action of N-(1-pyridin-2-ylpiperidin-4-yl)furan-2-carboxamide is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, which means it activates the receptor and triggers downstream signaling pathways. The activation of the sigma-1 receptor has been shown to have various effects on cellular processes, including calcium signaling, protein kinase C activation, and modulation of ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can modulate calcium signaling and inhibit the growth of cancer cells. In vivo studies have shown that the compound can reduce neuropathic pain and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-pyridin-2-ylpiperidin-4-yl)furan-2-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's function. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(1-pyridin-2-ylpiperidin-4-yl)furan-2-carboxamide. One area of interest is its potential use as a therapeutic agent for various diseases, including pain, addiction, and neurodegenerative diseases. Another area of interest is its potential use as a tool compound for studying the sigma-1 receptor in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Métodos De Síntesis
The synthesis of N-(1-pyridin-2-ylpiperidin-4-yl)furan-2-carboxamide has been reported in a few research articles. The most common method involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(pyridin-2-yl)piperidine with 2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Propiedades
IUPAC Name |
N-(1-pyridin-2-ylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(13-4-3-11-20-13)17-12-6-9-18(10-7-12)14-5-1-2-8-16-14/h1-5,8,11-12H,6-7,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLJTLQCFSIVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)



![1-acetyl-N-methyl-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7512257.png)




